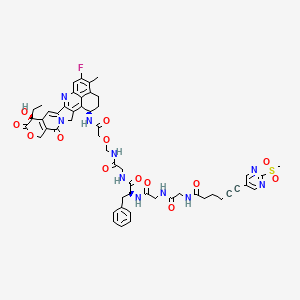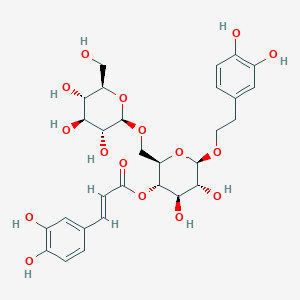
4-Ketobenzotriazine-O-CH2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ketobenzotriazine-O-CH2-COOH involves the reaction of 4-oxo-1,2,3-benzotriazine with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide (NaOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ketobenzotriazine-O-CH2-COOH primarily undergoes substitution reactions due to the presence of the reactive carboxyl group. It can react with amines to form amide bonds, making it useful in bioconjugation and protein labeling .
Common Reagents and Conditions
Reagents: Amines, bases (e.g., NaOH), solvents (e.g., DMF)
Conditions: Basic conditions, moderate temperatures
Major Products
The major products formed from reactions involving this compound are typically amide derivatives when reacted with amines. These products are valuable in various biochemical applications .
Applications De Recherche Scientifique
4-Ketobenzotriazine-O-CH2-COOH has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Employed in the design of antigens and haptens for immunological studies.
Medicine: Potential use in drug development and as a linker in antibody-drug conjugates.
Industry: Utilized in the production of biochemical assay reagents and diagnostic tools.
Mécanisme D'action
The mechanism of action of 4-Ketobenzotriazine-O-CH2-COOH involves its ability to form stable covalent bonds with free amine groups in proteins. This reaction is facilitated by the carboxyl group at the end of its spacer arm, which reacts with the amine groups to form amide bonds . This property makes it an effective tool in bioconjugation and protein labeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-1,2,3-benzotriazine: The parent compound, which lacks the carboxyl group and spacer arm.
Chloroacetic acid: A simpler molecule used in the synthesis of 4-Ketobenzotriazine-O-CH2-COOH.
Uniqueness
This compound is unique due to its ability to form stable covalent bonds with proteins, making it highly valuable in biochemical applications. Its structure allows for specific and efficient bioconjugation, which is not as easily achieved with simpler compounds like chloroacetic acid .
Propriétés
Formule moléculaire |
C9H7N3O4 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)5-16-12-9(15)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2,(H,13,14) |
Clé InChI |
KZDMXSMLPUQPSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(N=N2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)



![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)




![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)


